molecular formula C24H24FN5O2 B2887748 9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848219-41-0

9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2887748
M. Wt: 433.487
InChI Key: QZKCBRIEWRLAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on purine and pyrimidine derivatives has contributed significantly to our understanding of molecular structures and hydrogen bonding. For instance, studies have shown that purine and pyrimidine bases can form planar complexes, joined by hydrogen bonds, which mimic the Watson-Crick base pairing found in DNA. This insight is pivotal for designing drugs that target specific DNA sequences or structures (Sobell, 1966).

Drug Design and Synthesis

The chemical scaffold of the mentioned compound is relevant in drug design, particularly in creating GnRH receptor antagonists to treat reproductive diseases. Structural-activity relationship (SAR) studies have identified key features necessary for receptor binding activity, aiding in the development of more effective treatments (Guo et al., 2003).

Ionization and Methylation Studies

Ionization and methylation studies on purine-6,8-diones have provided valuable insights into their chemical properties and reactions. These studies help understand how modifications to the molecular structure can affect its reactivity and potential biological applications (Rahat et al., 1974).

Antibacterial and Antioxidant Activities

Compounds with the purine-pyrimidine backbone have been synthesized and evaluated for their antibacterial and antioxidant activities. This research has implications for developing new antimicrobial and antioxidant agents, contributing to treatments for infections and oxidative stress-related conditions (More et al., 2013); (Hakobyan et al., 2020).

Urease Inhibition for Medical Applications

The synthesis and characterization of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been explored for their urease inhibition activity. This research is crucial for developing treatments for conditions caused by excessive urease activity, such as certain types of ulcers and urinary tract infections (Rauf et al., 2010).

Anti-HIV-1 Activity

The search for new HIV-1 integrase inhibitors has led to the synthesis of novel compounds based on the purine-pyrimidine scaffold, showing promising anti-HIV-1 activities. These findings are instrumental in the ongoing efforts to develop more effective treatments for HIV-1 (Liu et al., 2016).

properties

IUPAC Name

9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-3-16-7-11-19(12-8-16)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-5-9-18(25)10-6-17/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKCBRIEWRLAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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